

Molecular weight of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

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Compound of Interest

Compound Name: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

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Technical Guide: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione**, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document collates its known chemical and physical properties and presents a detailed, representative experimental protocol for its synthesis.

Core Compound Data

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a heterocyclic compound featuring a spirocyclic core, which is of significant interest in medicinal chemistry. Its rigid structure is a valuable scaffold in the design of therapeutic agents. While it is primarily recognized as a synthetic intermediate, understanding its properties is crucial for the development of efficient synthetic routes to more complex molecules.

Quantitative Data Summary

The following table summarizes the key quantitative information for **5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione**. Experimentally determined physical properties such as

melting and boiling points are not consistently reported in publicly available literature; therefore, these fields are marked as "Not Available."

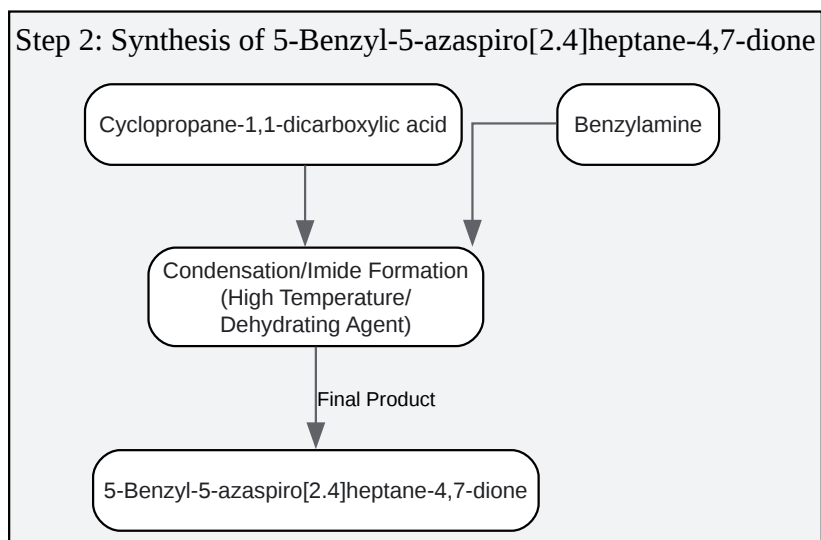
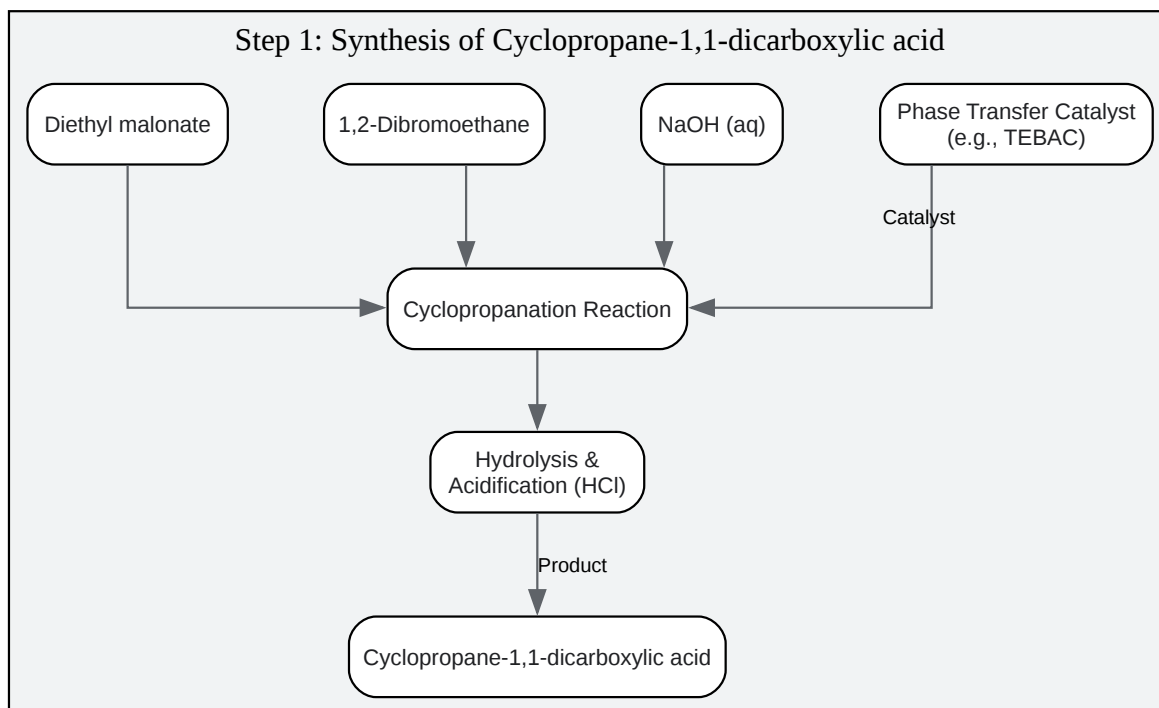
Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[1][2][3]
Molecular Weight	215.25 g/mol	[1][2][3]
CAS Number	129306-04-3	[1][2]
Melting Point	Not Available	
Boiling Point	Not Available	
Density	Not Available	[2]

Role in Pharmaceutical Synthesis

The azaspiro[2.4]heptane core is a key structural component in various biologically active molecules. Notably, derivatives of this scaffold are integral to the synthesis of potent antiviral agents, including Ledipasvir, an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). The spirocyclic system imparts a conformational rigidity that can be crucial for effective binding to biological targets.

Proposed Synthetic Pathway

A detailed, cited experimental protocol for the direct synthesis of **5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione** is not readily available in peer-reviewed literature. However, based on established chemical principles and published syntheses of related compounds, a plausible and representative two-step synthetic route is proposed. This pathway involves the initial synthesis of cyclopropane-1,1-dicarboxylic acid, followed by a condensation reaction with benzylamine to form the target imide.



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Caption: Proposed two-step synthesis workflow for **5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione**.

Experimental Protocols

The following sections provide representative methodologies for the synthesis of the key intermediate and the final product.

Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

This protocol is adapted from a known, reliable procedure for the synthesis of the dicarboxylic acid precursor.

Materials:

- Diethyl malonate
- 1,2-Dibromoethane
- Sodium hydroxide (NaOH)
- Triethylbenzylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
- Concentrated hydrochloric acid (HCl)
- Diethyl ether
- Sodium chloride (brine)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Benzene

Procedure:

- Prepare a 50% aqueous solution of sodium hydroxide in a three-necked flask equipped with a mechanical stirrer.

- To the vigorously stirred NaOH solution, add the phase-transfer catalyst (e.g., TEBAC).
- Add a mixture of diethyl malonate and 1,2-dibromoethane to the reaction flask. Maintain vigorous stirring for approximately 2 hours at room temperature.
- Transfer the reaction mixture to a larger flask, rinsing with water. Cool the mixture in an ice bath to approximately 15°C.
- Carefully acidify the mixture by the dropwise addition of concentrated HCl, ensuring the temperature is maintained between 15°C and 25°C.
- Transfer the acidified solution to a separatory funnel and perform an extraction with diethyl ether (3x).
- Saturate the aqueous layer with sodium chloride and perform a further extraction with diethyl ether (3x).
- Combine all organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Remove the solvent via rotary evaporation to yield a crude residue.
- Triturate the residue with benzene and filter the resulting solid to obtain cyclopropane-1,1-dicarboxylic acid as a white crystalline product.

Protocol 2: Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

This is a proposed protocol based on standard imide formation reactions.

Materials:

- Cyclopropane-1,1-dicarboxylic acid (from Protocol 1)
- Benzylamine
- Acetic anhydride or other dehydrating agent (optional, for direct condensation)
- High-boiling point solvent (e.g., Toluene, Xylene)

Procedure:

- Method A (Thermal Condensation):
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cyclopropane-1,1-dicarboxylic acid and benzylamine in toluene.
 - Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap.
 - Continue heating until no more water is collected, indicating the completion of the reaction.
 - Cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
- Method B (Dehydrating Agent):
 - Combine cyclopropane-1,1-dicarboxylic acid and a slight excess of acetic anhydride.
 - Heat the mixture gently (e.g., 80-100°C) for 1-2 hours to form the cyclic anhydride in situ.
 - Cool the mixture and carefully remove the excess acetic anhydride and acetic acid under reduced pressure.
 - To the crude anhydride, add one equivalent of benzylamine, optionally in a solvent like dichloromethane or THF.
 - Stir the mixture at room temperature. The reaction is often exothermic.
 - After the initial reaction subsides, the mixture can be gently heated to ensure complete conversion to the imide.
 - Work-up involves washing with a dilute acid (to remove any unreacted benzylamine), followed by a wash with a bicarbonate solution, drying the organic layer, and removing the solvent to yield the crude product for purification.

Logical Relationship Diagram: Role as a Pharmaceutical Intermediate

The following diagram illustrates the position of the 5-azaspiro[2.4]heptane core within the structure of Ledipasvir and its ultimate role in inhibiting the HCV NS5A protein, which is critical for viral replication.



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Caption: Role of the azaspiroheptane core from intermediate to viral inhibition.

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